rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride
Overview
Description
Rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Properties and Synthesis
Fascinating Variability in Chemistry : The chemistry of compounds containing pyridine derivatives showcases a wide range of preparation procedures and properties, including different protonated and deprotonated forms and complex compounds. These compounds exhibit significant spectroscopic, structural, magnetic properties, and biological and electrochemical activity, suggesting areas for potential investigation in analogs like "rel-(1R,2R)-2-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride" (Boča, Jameson, & Linert, 2011).
Biotechnological Routes : Lactic acid, produced by the fermentation of sugars present in biomass, serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester. This highlights the biotechnological potential of carboxylic acids in synthesizing biodegradable polymers and other valuable chemicals, suggesting similar potential applications for pyridine-carboxylic acid derivatives (Gao, Ma, & Xu, 2011).
Synthesis of Antiplatelet Drugs : The detailed synthesis methodologies for compounds like (S)-clopidogrel, an antiplatelet drug, showcase the intricate synthetic pathways possible with pyridine derivatives. This suggests that "this compound" could similarly be explored for synthesizing medically relevant compounds (Saeed et al., 2017).
Biological Activities
Medicinal Importance of Pyridine Derivatives : Pyridine derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, and anticancer activities. This breadth of activity underscores the potential of structurally related compounds for pharmaceutical applications (Abu-Taweel et al., 2022).
Antiviral Activities : Pyridine-based compounds have shown promising antiviral activities against a range of viruses, including HIV, HCV, HBV, and RSV. This underlines the potential research applications of "this compound" in developing antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Properties
IUPAC Name |
(1R,2R)-2-pyridin-2-ylcyclopropane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-5-6(7)8-3-1-2-4-10-8;/h1-4,6-7H,5H2,(H,11,12);1H/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELLFNQWWRNGP-ZJLYAJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2173999-45-4 | |
Record name | rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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